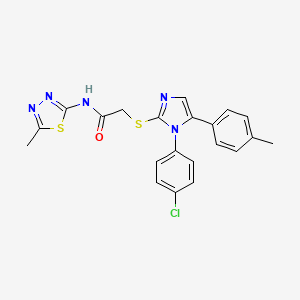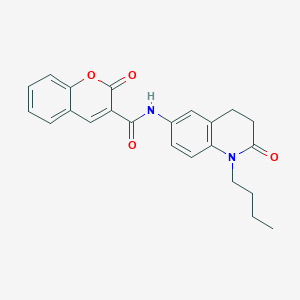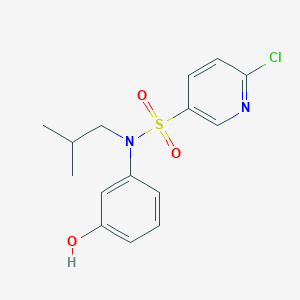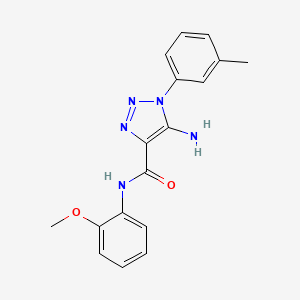
methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a complex organic molecule that contains several functional groups, including a thiophene, piperidine, sulfamoyl, and benzoate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene and benzoate groups are aromatic, meaning they contain a ring of atoms with delocalized electrons. The piperidine group is a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the benzoate group could undergo reactions typical of esters, such as hydrolysis. The sulfamoyl group might be susceptible to reactions with bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on its structure .作用機序
The mechanism of action of methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate involves the inhibition of BTK, ITK, and JAK3. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in several types of cancer. ITK is a protein kinase involved in T-cell signaling, which is essential for the activation and proliferation of T-cells in several types of autoimmune diseases. JAK3 is a protein kinase involved in cytokine signaling, which is essential for the activation and proliferation of immune cells in several types of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of B-cells, T-cells, and several types of cancer cells. In vivo studies have shown that this compound reduces the severity of inflammation and autoimmune diseases in animal models. These effects are attributed to the inhibition of BTK, ITK, and JAK3.
実験室実験の利点と制限
Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate has several advantages for lab experiments. This compound is highly potent and selective against BTK, ITK, and JAK3, which makes it an ideal tool for studying the role of these enzymes and proteins in various pathological processes. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate has several potential future directions for scientific research. One possible direction is the development of more potent and selective analogs of this compound for the treatment of cancer, inflammation, and autoimmune diseases. Another possible direction is the investigation of the role of BTK, ITK, and JAK3 in other pathological processes, such as viral infections and neurodegenerative diseases. Finally, the development of new drug delivery systems for this compound may improve its solubility and reduce its potential toxicity.
合成法
The synthesis of methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate involves several steps. The starting material is 4-aminobenzoic acid, which is reacted with thionyl chloride to form 4-chlorobenzoic acid. This intermediate is then reacted with 1-(thiophen-3-ylmethyl)piperidine to form 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)amino)benzoic acid. Finally, this intermediate is reacted with methylsulfonyl chloride to form the desired product, this compound.
科学的研究の応用
Methyl 4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)benzoate has been studied for its potential applications in several areas of scientific research, including cancer, inflammation, and autoimmune diseases. This compound has been found to exhibit potent inhibitory activity against several key enzymes and proteins involved in these pathological processes, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3).
Safety and Hazards
特性
IUPAC Name |
methyl 4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-25-19(22)17-2-4-18(5-3-17)27(23,24)20-12-15-6-9-21(10-7-15)13-16-8-11-26-14-16/h2-5,8,11,14-15,20H,6-7,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJZURZXACRKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopropyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B2660077.png)
![3-[(4-Chlorophenyl)sulfanyl]aniline](/img/structure/B2660080.png)

![2-((1-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2660083.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2660084.png)
![3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2660087.png)


![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2660093.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2660094.png)


![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)